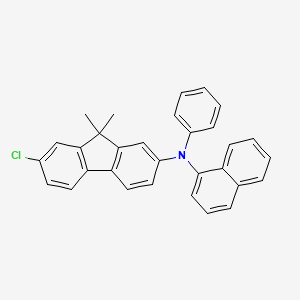![molecular formula C22H10Br4 B12599596 Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- CAS No. 625389-87-9](/img/structure/B12599596.png)
Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-: is a complex organic compound characterized by the presence of multiple bromine atoms and ethynyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of a dibromo-benzene derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The ethynyl groups can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and materials with unique electronic properties .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives, including their use as potential therapeutic agents .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Wirkmechanismus
The mechanism by which Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive bromine and ethynyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the alteration of molecular structures .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,4-dibromo-2,5-bis[(2-trimethylsilyl)ethynyl]-
- Benzene, 1,4-dibromo-2,5-bis[(2-phenylethynyl)]-
- Benzene, 1,4-dibromo-2,5-bis[(2-bromomethyl)]-
Uniqueness: Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]- is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and potential for forming complex conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and in research applications .
Eigenschaften
CAS-Nummer |
625389-87-9 |
|---|---|
Molekularformel |
C22H10Br4 |
Molekulargewicht |
593.9 g/mol |
IUPAC-Name |
1,4-dibromo-2,5-bis[2-(2-bromophenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H10Br4/c23-19-7-3-1-5-15(19)9-11-17-13-22(26)18(14-21(17)25)12-10-16-6-2-4-8-20(16)24/h1-8,13-14H |
InChI-Schlüssel |
ZZARREWRZAPGHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=C(C=C2Br)C#CC3=CC=CC=C3Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


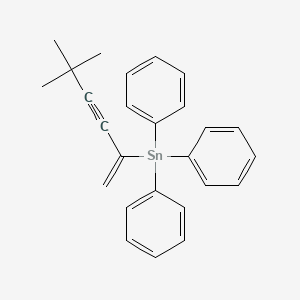
![2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B12599520.png)
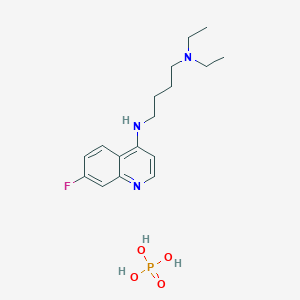
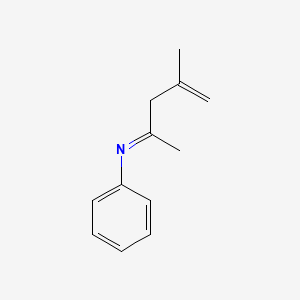
![5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12599549.png)
![Bis[2-(2-methoxyethoxy)ethyl] L-aspartate](/img/structure/B12599553.png)
![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)
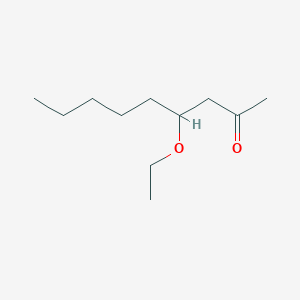
![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)
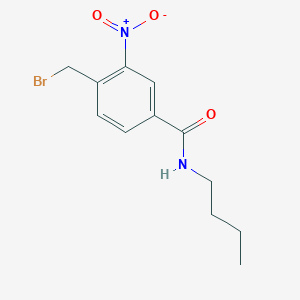
![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)

